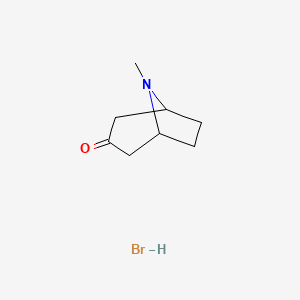

Tropinone hydrobromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74051-45-9 |

|---|---|

Molecular Formula |

C8H14BrNO |

Molecular Weight |

220.11 g/mol |

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrobromide |

InChI |

InChI=1S/C8H13NO.BrH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H |

InChI Key |

NFIYUASUOPYSJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(=O)C2.Br |

Related CAS |

532-24-1 (Parent) |

Origin of Product |

United States |

Historical Perspectives in Tropinone Chemistry

Early Structural Elucidation and Isolation Precursors

The quest to understand the structure of tropinone (B130398) is intrinsically linked to the study of tropane (B1204802) alkaloids, a class of naturally occurring compounds found predominantly in the Solanaceae (nightshade) family of plants. nih.gov For centuries, extracts from these plants were utilized for their medicinal and sometimes poisonous properties. mdpi.com The initial steps towards unraveling the chemistry of these potent substances began with the isolation of key alkaloids.

The first significant breakthrough came in 1832 when the German pharmacist H. F. G. Mein successfully isolated atropine (B194438), although he did not publish his findings. nih.gov A year later, P. L. Geiger and O. Hesse independently reported the isolation of atropine from Atropa belladonna and Hyoscyamus niger. nih.gov This marked the formal beginning of tropane alkaloid chemistry. Subsequent research by K. Kraut and W. Lossen nearly fifty years later revealed that the alkaline hydrolysis of both hyoscyamine (B1674123) and atropine yielded tropic acid and a basic substance they named tropine (B42219). nih.gov This discovery was crucial as it identified tropine as a fundamental building block of these more complex alkaloids.

Further investigations into other tropane alkaloids, such as the isolation of cocaine by Friedrich Gaedcke in 1855 and scopolamine (B1681570) by Albert Ladenburg in 1881, continued to point towards a common structural motif. bris.ac.uk It was Richard Willstätter who, at the turn of the 20th century, established the definitive structures of these tropane alkaloids, including cocaine. bris.ac.uk His work culminated in the elucidation of the tropane ring system, the bicyclic framework [N-methyl-8-azabicyclo[3.2.1]-octane] that is the core of all tropane alkaloids. mdpi.comrsc.org Tropinone, the ketone derivative of tropine, was identified as a key intermediate in the degradation and eventual synthesis of these alkaloids.

The natural precursors to the tropane skeleton in plants were later found to be the amino acids L-ornithine and L-arginine. bohrium.com Through a series of enzymatic steps, these amino acids are converted into the N-methyl-Δ¹-pyrrolinium cation, which serves as a crucial branchpoint in the biosynthesis of both tropane alkaloids and nicotine. bohrium.com This biosynthetic pathway underscores the natural origin of the building blocks that chemists would later use in their synthetic endeavors.

Pioneering Total Synthesis of Tropinone

The structural elucidation of tropinone set the stage for one of the most celebrated achievements in synthetic organic chemistry: its total synthesis. The early 20th century witnessed two landmark syntheses of tropinone, each revolutionary in its own right and offering profound insights into chemical reactivity and strategy.

Willstätter's Multi-Step Approach and Challenges

In 1901, Richard Willstätter achieved the first total synthesis of tropinone, a monumental accomplishment that confirmed the structure he had proposed. wikipedia.orgchemicalbook.com His approach, however, was a lengthy and arduous multi-step process. wikipedia.org

Table 1: Overview of Willstätter's Tropinone Synthesis

| Feature | Description |

| Starting Material | Cycloheptanone |

| Year of Achievement | 1901 |

| Key Challenge | Introduction of the nitrogen bridge |

| Number of Steps | Multiple |

| Overall Yield | 0.75% |

| Significance | First total synthesis of tropinone and formal synthesis of cocaine; confirmed the structure of the tropane core. |

Robinson's Biomimetic One-Pot Synthesis and Mechanistic Insights

In stark contrast to Willstätter's lengthy synthesis, Sir Robert Robinson conceived and executed a remarkably elegant and efficient one-pot synthesis of tropinone in 1917. wikipedia.orgchemicalbook.com This synthesis is considered a classic in the field of total synthesis and a prime example of a biomimetic or biogenetic-type synthesis, as it mimicked the proposed biosynthetic pathway in plants. wikipedia.orgchemicalbook.com

Robinson's ingenious approach involved the simple mixing of three readily available starting materials: succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or even acetone). wikipedia.org The reaction, a "double Mannich" reaction, proceeded in a single pot to afford tropinone. wikipedia.org The initial yield was a respectable 17%, which was later improved to over 90% with subsequent refinements. wikipedia.orgchemicalbook.com

The proposed mechanism for this remarkable transformation involves a series of elegant and sequential reactions:

Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.

Intramolecular nucleophilic addition of the imine to the second aldehyde group, leading to the formation of the first ring.

An intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.

Formation of a new enolate and a new imine with the loss of water.

A second intramolecular Mannich reaction to close the second ring.

Decarboxylation of the two carboxylic acid groups to yield tropinone. wikipedia.org

Robinson's synthesis was not only a practical triumph but also a conceptual one. It demonstrated the power of tandem reactions in a one-pot synthesis and provided strong support for the proposed biosynthetic pathway of tropane alkaloids. wikipedia.orgchemicalbook.com Its simplicity, efficiency, and intellectual elegance have cemented its place as a cornerstone of organic chemistry education and an inspiration for generations of chemists.

Table 2: Comparison of Willstätter's and Robinson's Syntheses

| Feature | Willstätter's Synthesis (1901) | Robinson's Synthesis (1917) |

| Approach | Multi-step, linear | One-pot, biomimetic |

| Starting Materials | Cycloheptanone | Succinaldehyde, methylamine, acetonedicarboxylic acid |

| Complexity | High | Low |

| Overall Yield | 0.75% | 17% (later >90%) |

| Key Innovation | First total synthesis | Biomimetic approach, one-pot reaction |

Evolution of Synthetic Methodologies for the Tropane Core

The foundational work of Willstätter and Robinson laid the groundwork for the continued development of synthetic methods to access the tropane core and its derivatives. While Robinson's synthesis remains a highly efficient and widely used method, the demand for tropane-based pharmaceuticals has spurred further innovation. bris.ac.uk

Modern approaches have focused on various strategies, including the development of enantioselective syntheses to produce specific stereoisomers of tropane alkaloids and their analogs. For instance, processes have been developed for producing optically active tropinone monocarboxylic acid derivatives, which are valuable intermediates for the synthesis of drugs like β-CIT and its derivatives. google.com

The reduction of tropinone itself is a critical step in the synthesis of many tropane alkaloids. In nature, this reduction is catalyzed by two stereospecific NADPH-dependent enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). nih.govplos.org TRI produces tropine, the precursor to hyoscyamine and scopolamine, while TRII yields pseudotropine, which leads to the formation of calystegines. nih.gov The study of these enzymes has not only provided insights into the biosynthesis of tropane alkaloids but has also inspired the development of stereoselective reducing agents for chemical synthesis.

Recent research has also shed more light on the intricate biosynthetic pathway of tropinone itself. Studies have identified a type III polyketide synthase and a cytochrome P450 enzyme from Atropa belladonna that work in concert to form tropinone from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. nih.gov This deeper understanding of the natural synthetic machinery continues to inform and inspire new synthetic strategies.

The evolution of synthetic methodologies for the tropane core reflects a broader trend in organic chemistry: a move towards greater efficiency, stereocontrol, and an increasing appreciation for the elegance and effectiveness of nature's synthetic pathways.

Advanced Synthetic Methodologies for Tropinone and Its Derivatives

Modern Total Synthesis Strategies

The synthesis of the tropane (B1204802) skeleton, a core structure in many biologically active alkaloids, has been a significant challenge in organic chemistry. ptfarm.pl While Robinson's biomimetic synthesis of tropinone (B130398) was a landmark achievement, modern methodologies have focused on improving efficiency, stereoselectivity, and access to a wider range of derivatives. ptfarm.plresearchgate.net These contemporary strategies often employ cascade reactions, cycloadditions, and transition-metal-catalyzed processes. researchgate.net

Tandem/Domino Reactions in Tropinone Synthesis

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient approach to complex molecules like tropinone. wikipedia.org This strategy minimizes waste, energy consumption, and manual labor. e-bookshelf.de

A notable example is the one-pot synthesis of tropinone through a tandem (domino) ene-type reaction sequence. rsc.org This method involves the reaction of acetone (B3395972) silyl (B83357) enol ethers with iminium ions, initiated by intermolecular ene-type reactions followed by silatropic ene cyclizations. rsc.org This approach circumvents the need for the acidification and decarboxylation steps required in Robinson's classic synthesis. rsc.org

Another domino approach involves a double Mannich reaction, which is considered a biomimetic process. researchgate.net This multicomponent reaction between succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid yields a cascade product that, upon decarboxylation, forms tropinone. researchgate.net

Mikami and coworkers developed a synthesis of tropinone using a tandem (domino) ene-type reaction catalyzed by TMSOTf. researchgate.net The reaction between siloxyallylsilane and dimethoxypyrrolidine generates an iminium ion, which then reacts to form a silyl enol ether. researchgate.net This intermediate subsequently undergoes an iminium-ene type cyclization to produce tropinone. researchgate.net

Cyclization Reactions in Tropinone Core Construction

Cyclization reactions are fundamental to forming the characteristic bicyclic core of tropinone. One of the most powerful methods for constructing the tropane framework is the [4+3] cycloaddition reaction between pyrroles and oxyallyl cations. core.ac.uk This approach directly yields the tropinone structure. core.ac.uk Intramolecular versions of this reaction have been developed to create more complex polycyclic tropinone systems in a single step with high diastereoselectivity. core.ac.uk

The construction of the tropinone skeleton can also be achieved through a cascade Michael/cyclization reaction. jcsp.org.pk This method has been used to synthesize 4-aryl-5,8-epiminobenzo core.ac.ukannulenes starting from tropinone, demonstrating the versatility of cyclization strategies in derivatizing the core structure. jcsp.org.pk The process involves a sequence of Knoevenagel condensation, Michael addition, and cyclocondensation. jcsp.org.pk

Furthermore, the total synthesis of tropinone has been accomplished using a 1,3-dipolar cycloaddition of a cyclic azomethine ylide with phenyl vinyl sulfone as a key step in assembling the tropane skeleton. researchgate.net

Transition Metal-Mediated and Photoredox Catalysis Approaches for Tropane Scaffolds

Modern synthetic methods have increasingly incorporated transition-metal catalysis and photoredox catalysis to construct and functionalize tropane scaffolds. acs.orgresearchgate.net These techniques offer novel reactivity and have become essential tools in organic synthesis. researchgate.net

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has provided powerful new ways to form chemical bonds. princeton.edunih.gov This dual catalytic approach combines the ability of transition metals to facilitate bond formation with the capacity of photoredox catalysts to generate reactive intermediates via electron or energy transfer. princeton.edunih.gov This has enabled the use of simple starting materials in complex bond-forming processes. nih.gov

For instance, palladium-catalyzed reactions have been developed for the arylation of tropane scaffolds. acs.org Advancements in this area include the use of picoline and quinoline (B57606) carboxylic acid additives to improve catalyst turnover and expand the scope of compatible tropane structures. acs.org Additionally, photoredox catalysis has been utilized in various transformations, including the synthesis of complex molecules and the formation of C(sp³)–C(sp³) bonds through reductive homocouplings, which can be relevant for creating tropane derivatives. sioc-journal.cn

Stereoselective and Enantioselective Synthesis of Tropinone Analogues

The development of stereoselective and enantioselective methods is crucial for synthesizing specific isomers of tropinone analogues, which often exhibit different biological activities.

One approach to achieving enantioselectivity is through the enantioselective deprotonation of tropinone. researchgate.net Using chiral lithium amides, it is possible to produce tropinone lithium enolate with high enantiomeric excess (up to 95% ee). researchgate.net The enantioselectivity of this reaction can be significantly enhanced by the addition of salts like LiCl. researchgate.net This method has been a key step in the synthesis of various tropane alkaloids. researchgate.net

The enantioselective ring-opening of tropinone provides another route to chiral tropane derivatives. cdnsciencepub.com Reaction of the lithium enolate of tropinone with alkyl chloroformates, using chiral lithium amides for deprotonation, can yield enantiomerically enriched 6-N-carboalkoxy-N-methyl-2-cycloheptenones. cdnsciencepub.com These intermediates can then be converted to stereochemically defined tropane alkaloids. cdnsciencepub.com

Furthermore, asymmetric Mannich reactions, often catalyzed by organocatalysts like proline and its derivatives, allow for the stereoselective synthesis of tropinone analogues. wikipedia.org The catalyst controls the facial selectivity of the nucleophilic attack, leading to a preference for either syn or anti products depending on the catalyst used. wikipedia.org

Derivatization and Functionalization Strategies of the Tropinone Scaffold

Mannich Reaction Applications in Tropinone Derivatization

The Mannich reaction is a cornerstone of organic synthesis and plays a significant role in the derivatization of the tropinone scaffold. libretexts.org This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. wikipedia.orglibretexts.org The product is a β-amino-carbonyl compound known as a Mannich base. gijash.com

Historically, the most famous application of the Mannich reaction in this context is Sir Robert Robinson's synthesis of tropinone itself, which involves a double Mannich reaction. researchgate.net This biomimetic synthesis mimics a potential biosynthetic pathway. researchgate.net

In modern synthesis, the Mannich reaction is used to create a wide variety of tropinone derivatives. libretexts.org For example, a sequential oxidative cleavage and double-Mannich reaction sequence can convert simple norbornenes into complex, alkaloid-like structures with a high degree of stereoselectivity. nih.gov This process allows for the creation of diverse molecular scaffolds. nih.gov

The versatility of the Mannich reaction allows for its use in synthesizing various compounds, including peptides, antibiotics, and other alkaloids. gijash.comlscollege.ac.in The reaction can be performed under various conditions and with a range of substrates, making it a powerful tool for modifying the tropinone core and exploring the chemical space around it.

| Reaction Type | Key Reagents | Product Type | Reference |

| Tandem (Domino) Ene-Type Reaction | Acetone silyl enol ethers, iminium ions | Tropinone | rsc.org |

| Double Mannich Reaction | Succinaldehyde, methylamine, acetonedicarboxylic acid | Tropinone | researchgate.net |

| Tandem (Domino) Ene-Type Reaction | Siloxyallylsilane, dimethoxypyrrolidine, TMSOTf (catalyst) | Tropinone | researchgate.net |

| [4+3] Cycloaddition | Pyrroles, oxyallyl cations | Tropinone/Polycyclic tropinones | core.ac.uk |

| Cascade Michael/Cyclization | Tropinone, malononitrile, substituted benzaldehydes | 4-aryl-5,8-epiminobenzo core.ac.ukannulenes | jcsp.org.pk |

| 1,3-Dipolar Cycloaddition | Cyclic azomethine ylide, phenyl vinyl sulfone | Tropane skeleton | researchgate.net |

| Enantioselective Deprotonation | Tropinone, chiral lithium amides, LiCl | Chiral tropinone lithium enolate | researchgate.net |

| Enantioselective Ring-Opening | Tropinone enolate, alkyl chloroformates, chiral lithium amides | Enantiomerically enriched 6-N-carboalkoxy-N-methyl-2-cycloheptenones | cdnsciencepub.com |

| Asymmetric Mannich Reaction | Aldehyde, imine, proline (or derivative) catalyst | Stereoselective tropinone analogues | wikipedia.org |

| Oxidative Cleavage/Double-Mannich | Norbornenes, primary amines | Complex alkaloid-like structures | nih.gov |

Carboxylation and Subsequent Transformations of Tropinone

The introduction of a carboxyl group to the tropinone framework, typically at the C-2 position, creates valuable intermediates for the synthesis of compounds like cocaine and its analogues.

One effective method involves the generation of tropinone's lithium enolate, followed by reaction with an appropriate electrophile. While reacting the enolate with ethyl chloroformate results in a ring-opened cycloheptenone derivative, the use of methyl cyanoformate in the presence of silver acetate (B1210297) and acetic acid successfully yields the desired β-ketoester, 2-carbomethoxytropinone. cdnsciencepub.com In the absence of these specific additives, the reaction with methyl cyanoformate can also lead to a ring-opened pyrrolidine (B122466) derivative. cdnsciencepub.com

A more direct condensation approach, mirroring the classic Robinson synthesis of tropinone itself, can also be employed. Racemic 2-carbomethoxytropinone is efficiently synthesized by the condensation of monomethyl beta-ketoglutarate with succindialdehyde and methylamine. mdma.ch

Once formed, these carboxylated tropinone derivatives can undergo further transformations. For instance, the ketone group can be reduced, commonly with sodium borohydride (B1222165) (NaBH₄), and the resulting alcohol can be dehydrated to yield anhydroecgonine (B8767336) esters. google.com These unsaturated esters are key building blocks for various pharmacologically active tropanes. google.com The N-benzyl group on a carboxylated tropinone can be replaced with a methyl group, which can then be converted to optically active anhydroecgonine methyl ester, a precursor for synthesizing β-CIT and its derivatives. google.comgoogle.com

N-Substitution Strategies for Tropinone Analogues

Modification of the N-methyl group on the tropinone ring is a common strategy to generate analogues with altered biological activities. Most strategies begin with the N-demethylation of tropinone to produce its parent secondary amine, nortropinone (8-azabicyclo[3.2.1]octan-3-one).

A versatile two-step method for creating N-substituted nortropinone derivatives involves an "umpolung" or reversal of reactivity. ulb.ac.be

Tropinone is first reacted with iodomethane (B122720) in acetone to form the stable quaternary ammonium (B1175870) salt, 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide (IDABO). ulb.ac.be

This intermediate is then refluxed with a primary amine in the presence of a base, leading to the elimination of dimethylamine (B145610) and the addition of the new amine to afford the desired N-substituted tropinone derivative. ulb.ac.beresearchgate.net

Another approach utilizes triazine-based reagents for N-dealkylation and subsequent substitution. While reacting tropinone with 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) results in a mixture of products, the more reactive 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) effectively demethylates tropinone. ptfarm.plresearchgate.net This reaction proceeds via a quaternary triazinylammonium chloride intermediate and yields 8-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-8-azabicyclo[3.2.1]octan-3-one, a novel N-substituted analogue, in good yield. ptfarm.plresearchgate.net This method is part of a broader strategy for preparing hybrid molecules combining the tropane scaffold with other pharmacophores. ptfarm.pl

Ring Contraction Rearrangements (e.g., Favorskii Rearrangement) of Tropinone Structures

The Favorskii rearrangement is a powerful reaction for the ring contraction of cyclic α-halo ketones, converting them into carboxylic acid derivatives with a smaller ring system. wikipedia.org This methodology has been successfully applied to the tropinone skeleton to create novel bicyclic structures.

The process typically begins with the α-bromination of a tropinone derivative. youtube.com When the resulting α-bromo ketone is treated with a base, such as sodium methoxide (B1231860), it undergoes the Favorskii rearrangement. youtube.comddugu.ac.in This reaction proceeds through a strained cyclopropanone (B1606653) intermediate, which then opens to yield a ring-contracted product. wikipedia.orgyoutube.com For example, this rearrangement can convert the 8-azabicyclo[3.2.1]octane system of tropinone into a bicyclo[3.2.0]heptane or a [2.2.1] skeleton. ddugu.ac.in

This ring contraction strategy has proven valuable in the total synthesis of complex natural products. A notable application is in the synthesis of epibatidine, a potent analgesic alkaloid. youtube.comddugu.ac.in In this synthesis, a protected α-bromo tropinone undergoes a Favorskii rearrangement with sodium methoxide to stereoselectively form the desired contracted bicyclo[2.2.1]heptane ester, which is a key intermediate on the path to the final target molecule. youtube.comddugu.ac.in

Selective Introduction of Labeled Atoms into Tropinone

The selective introduction of isotopes into the tropinone molecule is crucial for studying its metabolic pathways and the biosynthesis of related alkaloids. sci-hub.se These labeled compounds act as tracers in biological systems.

A well-established method for labeling the N-methyl group involves a modification of the Robinson one-pot condensation synthesis. capes.gov.brcapes.gov.br By using methylamine-¹⁴C hydrochloride as one of the starting reactants, along with succindialdehyde and acetonedicarboxylic acid, N-methyl-¹⁴C-tropinone is produced. capes.gov.br This labeled tropinone can then be reduced to the corresponding labeled tropine (B42219) and esterified to produce N-methyl-¹⁴C-atropine. capes.gov.br This approach has been used to synthesize N-methyl-¹⁴C-tropine with high specific activity and in good yield (65% based on the labeled methylamine). capes.gov.br The development of these micro-syntheses established a feasible and general pathway for labeling the tropane carbon skeleton, which had been a significant challenge. sci-hub.secapes.gov.br

Structural and Conformational Analysis of Tropinone Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for probing the molecular structure of tropinone (B130398) systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Tropinone and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure and stereochemistry of tropinone and its derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity of synthesized compounds. nih.gov

In studies of tropinone analogues, characteristic signals in the ¹H NMR spectra, such as those for hydrogen atoms in a thiazole (B1198619) ring, appear in the range of 6.78–7.69 ppm. nih.gov In ¹³C NMR spectra, the presence of a thiazole ring is confirmed by signals around 109–111 ppm, while a C=N group is indicated by a signal at approximately 170 ppm. nih.gov The six-membered ring of tropinone is known to be locked into a chair conformation. sci-hub.se

The conformation of the N-methyl group in tropinone has been a subject of interest. Rotational spectroscopy studies have revealed the existence of both equatorial and axial conformers due to the inversion of the N-methyl group, with the tropane (B1204802) motif adopting a distorted chair configuration. researchgate.netrsc.org The equatorial form is found to be more stable for the free molecule. researchgate.net

NMR data, particularly vicinal coupling constants and chemical shifts, have been instrumental in determining the relative configurations of diastereomers of tropinone aldols. beilstein-journals.org For instance, the relative configuration of a new isomer of tropinone aldol (B89426) was determined as exo,syn by comparing its NMR data with that of related derivatives. beilstein-journals.org Furthermore, NMR spectral analysis has been used to confirm the three-dimensional structures of tropane alkaloids. researchgate.net

Table 1: Selected NMR Data for Tropinone Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Assignment/Comment | Reference |

| Thiazole-tropinone analogue | ¹H | 6.78–7.69 | Hydrogen on thiazole ring | nih.gov |

| Thiazole-tropinone analogue | ¹³C | 109–111 | Thiazole ring | nih.gov |

| Thiazole-tropinone analogue | ¹³C | ~170 | C=N group | nih.gov |

| N-tosyl tropenone derivative | ¹H | 5.68 | Olefinic signals (high field shift) | thieme-connect.com |

| Carbamate-protected tropenone | ¹H | 6.15 | Olefinic signals | thieme-connect.com |

| Z-protected tropenone | ¹H | 6.09-6.22 | Olefinic signals | thieme-connect.com |

| Tropinone aldol TBDMS ether (exo,anti) | ¹³C | 207.8 | C=O | beilstein-journals.org |

| Tropinone aldol TBDMS ether (endo,syn) | ¹³C | 208.1 | C=O | beilstein-journals.org |

| Tropinone aldol TBDMS ether (exo,syn) | ¹³C | 209.4 | C=O | beilstein-journals.org |

This table is for illustrative purposes and does not represent an exhaustive list of all NMR data.

Mass Spectrometry (MS) Applications in Tropinone Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of tropinone and its derivatives. It is frequently used in conjunction with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to analyze complex mixtures and identify individual components. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For example, LC-ESI-HRMS analysis has been used to confirm the structures of newly synthesized tropinone analogues. nih.gov The mass spectrometric characterization of tropane alkaloids often involves identifying specific fragment ions in the mass spectrum, which provides structural information. researchgate.net The major fragmentation patterns for tropane alkaloids have been established through studies involving deuterium (B1214612) and substituent labeling. researchgate.net

Various ionization techniques are employed, including electrospray ionization (ESI) and electron impact (EI). researchgate.netnih.govnist.gov Tandem mass spectrometry (MS/MS) is also utilized to further elucidate the structure of fragment ions. nih.gov

Table 2: Mass Spectrometry Data for Tropinone

| Technique | Ion Type | m/z | Source |

| GC-MS | [M]+ | 139 | NIST Mass Spectrometry Data Center |

| MS-MS | [M+H]+ | 140.107 | NIST Mass Spectrometry Data Center |

| LC-MS | [M+H]+ | 140 | RIKEN Plant Science Center |

This table presents a selection of mass spectrometry data available for the parent tropinone molecule.

Infrared (IR) Spectroscopy for Tropinone Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in tropinone and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The most prominent feature in the IR spectrum of tropinone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1710 cm⁻¹. ptfarm.pl This characteristic peak is a clear indicator of the ketone functional group within the tropane skeleton.

Table 3: Characteristic Infrared Absorption Frequencies for Tropinone and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1710 |

| C-N | Stretch | 1285, 1260, 1220 |

| C-H | Stretch | ~2960 |

This table highlights some of the key IR absorption bands used for functional group analysis in tropinone systems.

Crystallographic Studies

Single Crystal X-ray Diffraction of Tropinone and Related Hydrobromide Salts

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.esrigaku.comuol.de This method has been applied to study tropinone and its derivatives, including its hydrobromide salts, to determine their exact molecular structures. escholarship.org

While a crystal structure for tropinone itself has been elusive in some contexts, the structures of its derivatives and salts provide invaluable insights into the fundamental tropane framework. researchgate.net The analysis of tropinone hydrobromide salts, for example, can reveal how the protonation of the nitrogen atom influences the conformation of the bicyclic system.

Conformational Analysis of Tropinone Systems in the Solid State

X-ray structural analysis of tropinone derivatives has shown that the tropinone system often adopts a similar conformation in the solid state. dcu.ie The piperidine (B6355638) ring within the tropinone moiety typically adopts a chair conformation, which may be slightly flattened, while the pyrrolidine (B122466) ring is in an envelope conformation. dcu.ie The N-methyl group generally occupies an equatorial position with respect to the six-membered piperidine ring. dcu.ie

In some cases, the conformation observed in the solid state may differ from that in the gas phase or in solution, highlighting the influence of crystal packing forces. researchgate.net For example, while rotational spectroscopy studies of isolated tropinone molecules show a preference for the equatorial conformer of the N-methyl group, crystal structures may reveal different arrangements. researchgate.net

The solid-state conformation of tropinone derivatives is crucial for understanding their biological activity, as the specific three-dimensional shape of a molecule often dictates how it interacts with biological targets. dcu.ie For instance, in a series of tropinone imidazoline (B1206853) derivatives, the aromatic indole (B1671886) group was found to be conjugated with the imidazoline ring, resulting in a nearly planar structure in the solid state, a feature considered important for its interaction with 5-HT3 receptors. dcu.ie

Theoretical and Computational Chemistry of Tropinone

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the tropinone (B130398) molecule. These methods are used to describe intermolecular interactions and evaluate the molecule's reactivity. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. nih.gov DFT calculations have been employed to investigate various aspects of tropinone and its derivatives, including their geometry, stability, and reactivity. For instance, DFT has been used to study the stereoselectivity of aldol (B89426) reactions involving tropinone, calculating the free energies of enols, transition states, and isomeric products. uwb.edu.pl Different functionals and basis sets, such as B3LYP/6-31G*, have been utilized to model these systems, often including solvent effects through models like the polarizable conductor calculation model (CPCM). uwb.edu.plresearchgate.net

In a study on tropinone-thiazole hybrids, DFT calculations at the B3LYP/6-311G** level were used to determine various quantum chemical parameters. nih.gov These calculations are crucial in drug design for accurately describing intermolecular interactions and assessing potential reactivity. nih.gov DFT has also been applied to predict the configuration of N-O groups in N-oxides of tropinone by correlating observed 13C chemical shifts with calculated values. nih.gov

Table 1: Quantum Chemical Parameters for Tropinone-Thiazole Derivatives Calculated via DFT Data sourced from a study on tropinone-derived alkaloids. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) (eV) | Softness (S) (eV-1) | Electronegativity (χ) (eV) |

|---|---|---|---|---|---|---|

| 3d | -6.365 | -2.059 | 4.306 | 2.153 | 0.464 | 4.212 |

| 3e | -5.492 | -2.006 | 3.487 | 1.743 | 0.574 | 3.749 |

| 3h | -5.223 | -0.993 | 4.230 | 2.115 | 0.473 | 3.108 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. libretexts.orgossila.com They are central to understanding chemical reactivity. ossila.com The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The energy difference between them, the HOMO-LUMO gap (ΔE), provides insight into the molecule's chemical stability and reactivity. nih.govlibretexts.org

In the context of tropinone derivatives, HOMO-LUMO analysis helps to rationalize their reactivity. nih.gov For a series of tropinone-thiazole hybrids, the HOMO-LUMO energy gaps were found to be relatively small (3.35 to 4.31 eV), suggesting high reactivity. nih.gov The distribution of these orbitals is also informative; for instance, in some derivatives, the LUMO is primarily located on the phenylthiazole moiety. nih.gov The analysis of frontier orbitals can avoid the need to calculate transition states for nucleophilic additions by examining the distortion of the π orbitals of the prochiral carbonyl group. academie-sciences.fr

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.demdpi.com The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color scale where red indicates electron-rich regions (negative potential, attractive to cations) and blue indicates electron-poor regions (positive potential, attractive to anions). researchgate.netreed.edu

For tropinone derivatives, MEP analysis has been used to identify reactive sites. nih.gov In a study of tropinone–thiazole (B1198619) hybrids, MEP maps revealed that electron-rich regions are concentrated around oxygen atoms in substituents and cyano groups. nih.gov This information is crucial for understanding intermolecular interactions, such as how a molecule might bind to a biological target. nih.gov The MEP provides a robust prediction of how a molecule will interact with other molecules, which is fundamental for understanding molecular recognition and aggregation. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO) in Tropinone Chemistry

Molecular Modeling and Dynamics Simulations of Tropinone Systems

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While extensive MD simulations have been performed on the similarly named troponin protein complex, specific MD studies focusing solely on tropinone systems are less commonly detailed in the provided search results. rsc.orgplos.org However, the principles of molecular mechanics, which underpin MD simulations, are applied in various computational studies of tropinone. For example, conformational analysis and the determination of stable isomers, which are prerequisites for more complex simulations, are often performed using molecular mechanics or semi-empirical methods. orientjchem.org These methods are essential for understanding the dynamic behavior and conformational preferences of the bicyclic tropane (B1204802) core. wikipedia.org

Computational Insights into Tropinone Reaction Mechanisms and Stereoselectivity

Computational chemistry has provided significant insights into the mechanisms and stereoselectivity of reactions involving tropinone. Theoretical studies have been particularly focused on two key reactions: the Robinson synthesis of tropinone and nucleophilic additions to its carbonyl group.

The mechanism of the Robinson tropinone synthesis has been evaluated using semi-empirical (PM3) and ab initio quantum mechanical calculations. orientjchem.orgscribd.comresearchgate.net These studies investigated the potential energy surface to determine the stability of intermediates and the energies of transition states. orientjchem.org Calculations revealed that the first Mannich reaction involves a single transition state for both the carbon-carbon bond formation and the elimination of a water molecule. scribd.comresearchgate.net The activation energies for the transition states in the reaction sequence have been calculated, identifying the rate-determining step. orientjchem.org

Table 2: Calculated Relative Energies of Diastereomeric Transition Structures in the First Mannich Reaction of Tropinone Synthesis Data adapted from a theoretical study on the Robinson synthesis. researchgate.net

| Conformation of Reactant 1 | Face of Attack on Reactant 2 | Relative Energy (HF/6-31G*) (kcal/mol) | Relative Energy (B3LYP/6-31G*) (kcal/mol) |

|---|---|---|---|

| -sc | re | 7.08 | 8.11 |

| -sc | si | 0.00 | 0.00 |

| +sc | re | 7.91 | 8.34 |

| +sc | si | 4.75 | 4.35 |

Furthermore, computational studies have explored the stereoselectivity of nucleophilic additions to tropinone's carbonyl group. academie-sciences.fr Calculations have shown that small hydride reagents preferentially attack the axial face of tropinone. academie-sciences.fr DFT methods have also been applied to study the aldol reaction of tropinone, accurately calculating the isomeric product distributions under different conditions (neat vs. aqueous). uwb.edu.pl These theoretical models, such as the CPCM-B3LYP/6-31g(d) model, have proven useful for predicting the outcomes of such aldol reactions. uwb.edu.pl

Biosynthetic Pathways and Enzymatic Transformations Involving Tropinone

Elucidation of Tropinone (B130398) Biosynthesis Pathways

The biosynthesis of tropinone is a multi-step enzymatic cascade that begins with the amino acids L-arginine or L-ornithine. The pathway converges on the formation of putrescine, which undergoes a series of transformations to yield the characteristic bicyclic tropane (B1204802) skeleton . The initial steps involve the decarboxylation of ornithine by ornithine decarboxylase (ODC) or arginine by arginine decarboxylase (ADC) to produce putrescine.

Putrescine is then N-methylated by the enzyme putrescine N-methyltransferase (PMT) to form N-methylputrescine, a key committed step in the tropane alkaloid pathway . The primary amino group of N-methylputrescine is subsequently oxidized by a copper-containing diamine oxidase, which is a plant-specific P450-type enzyme. This oxidation yields 4-methylaminobutanal, which spontaneously cyclizes via an intramolecular Schiff base formation to produce the N-methyl-Δ¹-pyrrolinium cation . This cation is the electrophilic moiety that participates in the crucial carbon-carbon bond-forming reaction that establishes the tropane core.

The condensation reaction leading to the tropinone skeleton was historically proposed to occur via a biomimetic Mannich-type reaction. However, modern research has identified a novel enzymatic mechanism involving a type III polyketide synthase (PKS)-like enzyme . This enzyme does not catalyze a classical polyketide extension but rather facilitates the condensation of the N-methyl-Δ¹-pyrrolinium cation with a C4-dianion equivalent derived from two molecules of acetyl-CoA (via malonyl-CoA).

The proposed mechanism involves the following key steps :

Oxidation: A P450 enzyme (diamine oxidase) catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal.

Cyclization: 4-methylaminobutanal spontaneously forms the N-methyl-Δ¹-pyrrolinium cation.

Condensation: A PKS-like enzyme catalyzes the condensation of the pyrrolinium cation with a diketide unit derived from malonyl-CoA. This forms the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.

Final Cyclization & Decarboxylation: This intermediate undergoes a final intramolecular cyclization, followed by decarboxylation, to yield the stable bicyclic ketone, tropinone.

The table below summarizes the principal enzymes and intermediates in this pathway.

| Enzyme | Enzyme Class | Substrate(s) | Product | Role in Pathway |

|---|---|---|---|---|

| Putrescine N-methyltransferase (PMT) | Methyltransferase | Putrescine, S-adenosyl methionine | N-methylputrescine | Commits putrescine to the tropane pathway . |

| Diamine Oxidase | P450 Monooxygenase | N-methylputrescine | 4-methylaminobutanal | Oxidizes the primary amine, initiating cyclization . |

| - | Non-enzymatic | 4-methylaminobutanal | N-methyl-Δ¹-pyrrolinium cation | Spontaneous intramolecular Schiff base formation. |

| PKS-like Enzyme | Type III Polyketide Synthase | N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | Catalyzes the key C-C bond formation for the tropane skeleton . |

Enzymatic Reduction of Tropinone

Tropinone sits (B43327) at a critical branch point in tropane alkaloid metabolism. The fate of tropinone is determined by the action of two distinct, stereospecific reductases that reduce its C-3 carbonyl group. This reduction can yield one of two diastereomeric alcohols: tropine (B42219) or pseudotropine. These two products serve as precursors for different classes of tropane alkaloids, such as hyoscyamine (B1674123) (from tropine) and calystegines (from pseudotropine) .

Two separate enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), have been isolated and characterized from the root cultures of various Solanaceae plants, such as Datura stramonium and Hyoscyamus niger. Both enzymes belong to the short-chain dehydrogenase/reductase (SDR) superfamily and are monomeric proteins .

Tropinone Reductase I (TR-I): This enzyme exclusively produces tropine (3α-tropanol). It displays a high degree of substrate specificity for tropinone and requires NADPH as a cofactor for the reduction reaction .

Tropinone Reductase II (TR-II): This enzyme exclusively produces pseudotropine (3β-tropanol). Like TR-I, it is highly specific for tropinone and dependent on NADPH for its catalytic activity .

The differential expression and activity levels of TR-I and TR-II in plant tissues are a primary factor controlling the metabolic flux towards different downstream alkaloids .

The most remarkable feature of TR-I and TR-II is their strict and opposing stereospecificity. Both enzymes act on the same prochiral ketone (tropinone) but deliver a hydride ion from NADPH to opposite faces of the carbonyl group.

TR-I catalyzes the addition of a hydride to the si-face of the carbonyl carbon, resulting in the formation of an axial hydroxyl group, yielding tropine (3α-tropanol) .

TR-II catalyzes the addition of a hydride to the re-face of the carbonyl carbon, resulting in the formation of an equatorial hydroxyl group, yielding pseudotropine (3β-tropanol) .

Kinetic studies have revealed distinct properties for each enzyme, reflecting their specialized physiological roles. TR-I generally exhibits a higher affinity (lower Km) for tropinone compared to TR-II, suggesting it may be the dominant reductase under conditions of low substrate concentration. Both enzymes show different pH optima and sensitivities to inhibitors, further enabling differential regulation within the plant cell .

The kinetic parameters detailed in the table below highlight the functional differences between the two reductases.

| Enzyme | Substrate | Product (Stereochemistry) | Cofactor | Km for Tropinone (µM) | Optimal pH |

|---|---|---|---|---|---|

| Tropinone Reductase I (TR-I) | Tropinone | Tropine (3α-OH) | NADPH | ~40 - 50 | 6.0 - 6.2 |

| Tropinone Reductase II (TR-II) | Tropinone | Pseudotropine (3β-OH) | NADPH | ~150 - 200 | 7.0 - 7.5 |

Note: Kinetic values are representative and can vary based on the specific plant source and experimental conditions.

The strict stereochemical control exerted by TR-I and TR-II is a classic example of how enzymatic machinery dictates the structural diversity and ultimate biological function of natural products derived from a common precursor.

Advanced Analytical Method Development for Tropinone and Its Hydrobromide Salt

Chromatographic Methodologies

Chromatography is a cornerstone for the analysis of tropane (B1204802) alkaloids, offering high-resolution separation of structurally similar compounds. researchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most frequently employed methods for the analysis of this class of compounds. researchgate.net

HPLC is a versatile and widely used technique for the analysis of tropinone (B130398) and related tropane alkaloids. researchgate.net Method development focuses on optimizing separation efficiency, resolution, and sensitivity. iosrphr.org Reversed-phase HPLC is the most common approach, utilizing nonpolar stationary phases with polar mobile phases. researchgate.net

Stationary Phase: The selection of the HPLC column is a critical first step.

Reversed-Phase C18 (RP-18): C18 columns are commonly employed for the analysis of tropane alkaloids, providing effective separation based on hydrophobicity. researchgate.net

Hydrophilic-Embedded RP18: For separating tropinone from its more polar degradation products or related substances, columns with hydrophilic embedded groups can offer alternative selectivity and improved peak shape for these basic compounds. researchgate.net

Mobile Phase: The mobile phase composition is fine-tuned to achieve optimal separation.

Solvents: Mixtures of acetonitrile (B52724) or methanol (B129727) with water are typical. tandfonline.com The organic modifier concentration is adjusted to control the retention time of the analytes.

pH and Buffers: Since tropane alkaloids are basic compounds, the pH of the mobile phase significantly influences their retention and peak shape. Acidic mobile phases, often containing formic acid or ammonium (B1175870) formate, are used to ensure the analytes are in their protonated, more water-soluble form, which generally leads to better chromatographic performance on reversed-phase columns. researchgate.net

Detection:

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method. The detection wavelength is selected based on the UV absorbance spectrum of tropinone. For related tropane alkaloids like atropine (B194438), detection is often set around 204 nm. researchgate.net

The following table summarizes typical starting conditions for HPLC method development for tropinone and its analogues.

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic retention mechanism for separation. |

| Mobile Phase | Acetonitrile/Methanol and Water (or buffer) gradient or isocratic elution | Controls the elution strength and retention of compounds. |

| pH Modifier | 0.1% Formic Acid or Ammonium Formate Buffer | Suppresses silanol (B1196071) interactions and ensures consistent ionization, improving peak shape and retention. |

| Flow Rate | 0.8 - 1.2 mL/min | Influences analysis time and separation efficiency. |

| Detection | UV-Vis Detector (e.g., at 204 nm or other suitable wavelength) | Quantifies the analyte based on its light absorption. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

For highly sensitive and selective analysis, especially in complex matrices like biological fluids or food samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). acs.org This technique provides structural information and allows for quantification at very low levels. nih.gov

Ionization Techniques:

Electrospray Ionization (ESI): ESI is the most common ionization source for tropane alkaloids, as it is well-suited for polar and ionizable molecules. researchgate.net In positive ion mode, tropinone is readily detected as its protonated molecule [M+H]⁺.

Mass Analyzers:

Triple Quadrupole (QqQ): This is the most utilized analyzer for tropinone and other tropane alkaloids due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. researchgate.net MRM allows for the specific detection of a precursor ion and its characteristic product ions, minimizing matrix interference.

High-Resolution Mass Spectrometry (HRMS): Analyzers like Time-of-Flight (TOF) and Orbitrap provide high mass accuracy, which aids in the confident identification of analytes and the elucidation of unknown metabolites or degradation products. nih.gov An LC-Orbitrap method has been successfully developed for the analysis of several tropane alkaloids, including tropinone. nih.gov

Sample Preparation: Effective sample preparation is crucial for reliable LC-MS/MS analysis to remove interfering matrix components. Techniques include:

Solid-Phase Extraction (SPE): Cation-exchange SPE is effective for purifying and concentrating basic compounds like tropinone from complex samples. researchgate.net

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is often used for extracting tropane alkaloids from food and agricultural samples. tandfonline.com

The table below outlines common parameters for LC-MS/MS analysis of tropane alkaloids.

| Parameter | Typical Setting | Rationale |

| Chromatography | UHPLC/HPLC with C18 column | Provides rapid and efficient separation prior to mass analysis. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar, basic tropane alkaloids. |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution (Orbitrap, qTOF) | QqQ offers excellent sensitivity for quantification; HRMS provides high mass accuracy for identification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS² | MRM for targeted quantification; Full Scan for screening and identification of unknowns. |

| Precursor Ion [M+H]⁺ | m/z 140.1 (for Tropinone) | The protonated molecular ion of the target analyte. |

| Sample Preparation | Solid-Phase Extraction (SPE) or QuEChERS | Reduces matrix effects and concentrates the analyte for improved sensitivity. |

High-Performance Liquid Chromatography (HPLC) Development for Tropinone and Analogues

Spectrophotometric Analytical Techniques

Spectrophotometric methods offer a rapid and cost-effective alternative to chromatography for the quantification of tropinone hydrobromide, particularly in bulk drug and simple formulations.

The development of a UV-Visible spectrophotometric method requires careful selection of the solvent and analytical wavelength. scholarsresearchlibrary.comresearchgate.net Tropinone's structure contains a carbonyl chromophore, which allows for direct UV detection.

Method Development Principles:

Solvent Selection: The ideal solvent should be transparent in the wavelength range of interest and effectively dissolve the compound. Methanol, ethanol, or water are common choices. scholarsresearchlibrary.com

Wavelength of Maximum Absorbance (λmax): A solution of this compound is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance. This λmax is used for quantification as it provides the highest sensitivity and adherence to Beer-Lambert's law. globalresearchonline.net

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted to establish a linear relationship, which is then used to determine the concentration of unknown samples. globalresearchonline.net

Derivative Spectrophotometry: For samples where interfering substances absorb at the same wavelength, second-derivative spectrophotometry can be employed. This technique can resolve overlapping spectra and provide a more precise determination by measuring the amplitude between a peak and its satellite in the derivative spectrum. nih.gov A method for other tropane derivatives involves the extraction of a tetraphenylborate (B1193919) salt, followed by measurement in the second-derivative spectrum. nih.gov

Method Validation Parameters in Tropinone and this compound Analysis

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate. iosrphr.org The parameters for validation are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.com

The following table defines the key validation parameters and their significance in the analysis of tropinone and its hydrobromide salt. iosrphr.orgglobalresearchonline.net

| Validation Parameter | Definition | Acceptance Criteria Example (from literature for related compounds) |

| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis in HPLC; No interfering peaks at the retention time of the analyte. In MS, specific precursor-product ion transitions. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. scholarsresearchlibrary.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | The linear range established during the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by recovery studies on spiked samples. | Mean recovery between 80-120%. nih.gov For example, 90-100% was achieved for atropine/scopolamine (B1681570). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15-20% at lower concentrations and better at higher concentrations. nih.gov |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. For LC-MS/MS, can be in the low µg/kg or ng/mL range. researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. For LC-MS/MS, can be ≤ 3 µg/kg. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | %RSD of results should remain low (<2%) when parameters like mobile phase pH, flow rate, or temperature are slightly varied. globalresearchonline.net |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Tropinone hydrobromide in a laboratory setting?

- Synthesis : Prioritize purity by using controlled reaction conditions (e.g., stoichiometric ratios of tropinone and hydrobromic acid) and validate intermediates via spectroscopic methods (e.g., NMR, IR).

- Characterization : Employ GC-MS or HPLC for purity assessment (>99%) and X-ray crystallography for structural confirmation . Ensure proper storage (dry, 4°C) to prevent degradation .

Q. How can researchers mitigate safety risks when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .

- Spill Management : Use inert adsorbents (e.g., vermiculite) for containment, followed by disposal in sealed chemical waste containers .

- Toxicity Monitoring : Reference safety data sheets (SDS) for hydrobromide salts, noting potential neurotoxic effects observed in structurally similar compounds (e.g., dextromethorphan hydrobromide) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Sample Preparation : Use liquid-liquid extraction or solid-phase extraction to isolate the compound from plasma/tissue.

- Quantification : LC-MS/MS offers high sensitivity (detection limits ~0.1 ng/mL). Validate assays for linearity, precision, and recovery rates using spiked samples .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological activity be resolved?

- Methodological Audit : Compare experimental variables (e.g., dosage ranges, animal models) across studies. For example, discrepancies in NMDA receptor antagonism may arise from differences in in vitro vs. in vivo assay conditions .

- Statistical Re-evaluation : Apply meta-analysis to pooled data, adjusting for confounding factors (e.g., sample purity, solvent effects) .

Q. What strategies are effective for designing in vivo studies to investigate this compound’s neuroprotective mechanisms?

- Model Selection : Use transgenic rodents for Alzheimer’s disease to assess cognitive outcomes. Include positive controls (e.g., memantine) and measure biomarkers like Aβ42 and tau phosphorylation .

- Dose Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and half-life .

Q. How can researchers address gaps in the literature on this compound’s structure-activity relationships (SAR)?

- Computational Modeling : Perform molecular docking to predict interactions with target receptors (e.g., sigma-1 receptors). Validate predictions with site-directed mutagenesis .

- Analog Synthesis : Modify the tropinone scaffold (e.g., substituents at C-3 or N-8) and compare bioactivity profiles to identify critical functional groups .

Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound?

- Apply the FINER framework : Ensure questions are Feasible (e.g., access to analytical facilities), Novel (e.g., unexplored mechanisms), and Relevant (e.g., therapeutic potential for neurodegenerative diseases) .

- Use PICO to define: Population (e.g., rodent models), Intervention (dose/duration), Comparison (existing therapeutics), and Outcomes (e.g., biomarker reduction) .

Q. How can researchers ensure reproducibility in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.